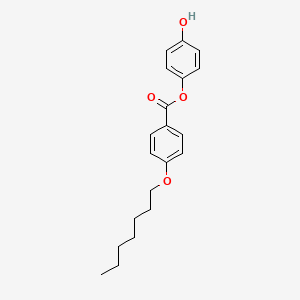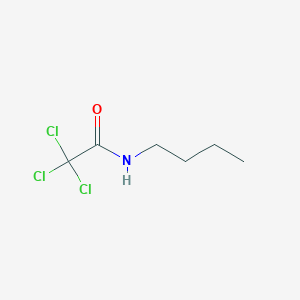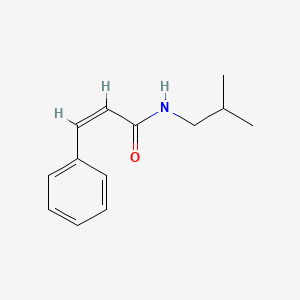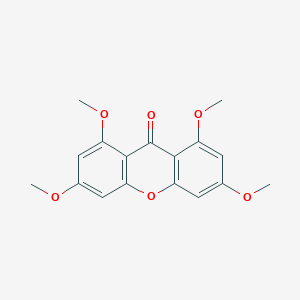
1,3,6,8-Tetramethoxy-9H-xanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6,8-Tetramethoxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of four methoxy groups attached to the xanthone core, which can influence its chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetramethoxy-9H-xanthen-9-one typically involves the methoxylation of a xanthone precursor. One common method is the reaction of 1,3,6,8-tetrahydroxyxanthone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
化学反应分析
Types of Reactions
1,3,6,8-Tetramethoxy-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The xanthone core can be reduced to form dihydroxanthones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxanthones.
Substitution: Formation of various substituted xanthones depending on the reagents used.
科学研究应用
1,3,6,8-Tetramethoxy-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 1,3,6,8-Tetramethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to interact with DNA and proteins also contributes to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
1,3,5,6-Tetramethoxy-9H-xanthen-9-one: Similar structure but different positions of methoxy groups.
1,2,3,4-Tetrahydro-9H-xanthen-9-one: Lacks methoxy groups and has a reduced xanthone core.
3,6-Dimethoxy-9H-xanthen-9-one: Contains fewer methoxy groups
Uniqueness
1,3,6,8-Tetramethoxy-9H-xanthen-9-one is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to other xanthone derivatives .
属性
CAS 编号 |
33525-02-9 |
|---|---|
分子式 |
C17H16O6 |
分子量 |
316.30 g/mol |
IUPAC 名称 |
1,3,6,8-tetramethoxyxanthen-9-one |
InChI |
InChI=1S/C17H16O6/c1-19-9-5-11(21-3)15-13(7-9)23-14-8-10(20-2)6-12(22-4)16(14)17(15)18/h5-8H,1-4H3 |
InChI 键 |
BYWCMCODHAWDQA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C3=C(O2)C=C(C=C3OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


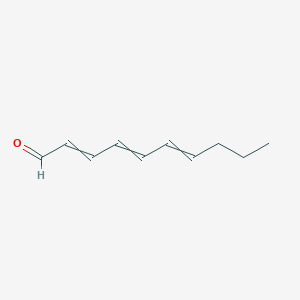
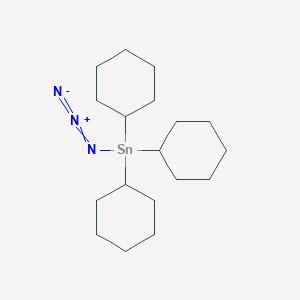
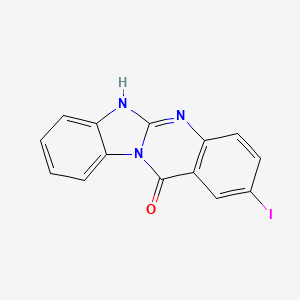


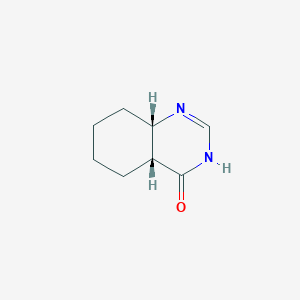
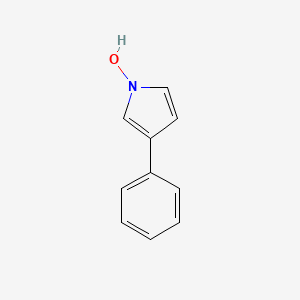
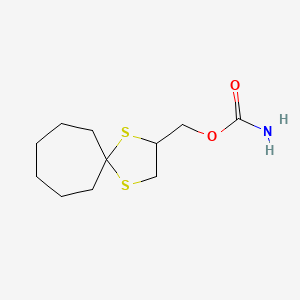

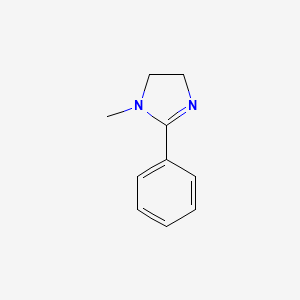
![2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane](/img/structure/B14688776.png)
